Home > Products > Screening Compounds P47166 > N-(4-butoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
N-(4-butoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide -

N-(4-butoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Catalog Number: EVT-3892252
CAS Number:
Molecular Formula: C25H22N2O4
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) [, ]

Compound Description: VU-29 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, ]. It exhibits high potency in potentiating mGluR5 responses, making it a valuable tool for investigating mGluR5 function in native systems [, ]. VU-29 acts by binding to the same allosteric site as 2-methyl-6-(phenylethynyl)pyridine (MPEP), a well-known negative allosteric modulator of mGluR5 [, ].

Relevance: Although structurally distinct from N-(4-butoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, VU-29 shares the common feature of being a benzamide derivative that acts as an allosteric modulator of mGluR5 [, ]. This highlights the potential for diverse chemical scaffolds to modulate mGluR5 activity through allosteric mechanisms.

2. N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) [, , , , ]

Compound Description: CPPHA is another potent and selective positive allosteric modulator (PAM) of mGluR5 [, , , , ]. Unlike VU-29, CPPHA exerts its modulatory effects by binding to a novel allosteric site on mGluR5, distinct from the MPEP binding site [, , , , ].

3. 3,3′-Difluorobenzaldazine (DFB) [, ]

Relevance: Although structurally different from N-(4-butoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, DFB serves as an example of another mGluR5 PAM with a distinct structure and potentially different binding site compared to CPPHA [, ].

4. 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) [, ]

Compound Description: CDPPB represents a chemical scaffold that served as a starting point for developing potent and selective mGluR5 PAMs, including VU-29 [, ]. It binds to the same allosteric site as MPEP on mGluR5 [].

Relevance: Similar to VU-29, CDPPB highlights the diversity of chemical structures that can interact with the MPEP binding site on mGluR5 [, ], despite being structurally distinct from N-(4-butoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide.

5. (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast) [, ]

Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor []. It represents a class of sulfone analogues derived from the optimization of 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors [].

6. 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxy-phenyl)methylidene]benzohydrazide (6P) []

Compound Description: 6P is a lipophilic thalidomide derivative with demonstrated immunomodulatory and anti-inflammatory effects []. Studies revealed that 6P interacts with bovine serum albumin (BSA) primarily through van der Waals forces and hydrogen bonding [].

Properties

Product Name

N-(4-butoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

IUPAC Name

N-(4-butoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C25H22N2O4/c1-2-3-16-31-20-14-10-18(11-15-20)26-23(28)17-8-12-19(13-9-17)27-24(29)21-6-4-5-7-22(21)25(27)30/h4-15H,2-3,16H2,1H3,(H,26,28)

InChI Key

RDUVNLMGSBXGED-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.